

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine
Cat. No.:	B095928

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine**

Introduction

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a pyrimidine core with three distinct functional groups—an amine, a chloro group, and a trifluoromethyl group—makes it a versatile and highly reactive building block for organic synthesis. The presence of the trifluoromethyl (CF_3) group is particularly noteworthy; it can enhance the metabolic stability, binding affinity, and cell permeability of derivative molecules, making this compound a valuable intermediate in drug discovery programs.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This guide provides a comprehensive overview of the core physical, chemical, and safety properties of **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine**. It is intended for researchers, medicinal chemists, and drug development professionals who require a detailed understanding of this reagent to effectively incorporate it into synthetic workflows. The information presented is synthesized from publicly available data and is designed to explain not just the properties themselves, but the causality behind their relevance in a laboratory setting.

Core Physicochemical Properties

The physical characteristics of a compound are foundational to its handling, reaction setup, and purification. The key properties of **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine** are summarized below.

Property	Value	Source(s)
CAS Number	16097-60-2	[5][6]
Molecular Formula	C ₅ H ₃ ClF ₃ N ₃	
Molecular Weight	197.55 g/mol	[5]
Appearance	White to off-white or light yellow solid/powder	[1]
Melting Point	Data not consistently available; related compounds show a wide range. For example, the similar 2-Chloro-5-(trifluoromethyl)pyrimidine has a melting point of 48-52 °C.[7]	
Purity	Typically ≥97% (HPLC)	
Solubility	Soluble in various organic solvents. The trifluoromethyl group generally enhances solubility.[1]	

The trifluoromethyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyrimidine ring, making the chlorine atom at the 4-position susceptible to nucleophilic substitution—a key feature exploited in synthetic applications.

Spectroscopic and Analytical Profile

Characterization and purity assessment are critical for ensuring the reliability of experimental outcomes. While specific spectra for this exact compound are not readily available in the search results, a typical analytical profile can be predicted based on its structure.

Expected Spectroscopic Data:

- ^1H NMR: Protons on the pyrimidine ring and the amine group would be visible. The amine protons may appear as a broad singlet.
- ^{13}C NMR: Signals corresponding to the five carbon atoms in the molecule, with the carbon attached to the CF_3 group showing a characteristic quartet due to C-F coupling.
- ^{19}F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF_3 group would be a definitive feature.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed, along with a characteristic $\text{M}+2$ peak at approximately one-third the intensity, confirming the presence of a single chlorine atom.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for verifying the purity of **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine**. The causality behind this choice is its high resolution, sensitivity, and quantitative accuracy, making it the industry standard for purity analysis.

Objective: To determine the purity of a sample of **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine**.

Materials:

- **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine** sample
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade Water
- Formic Acid (or other suitable modifier)
- C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 μm)
- HPLC system with UV detector

Methodology:

- Sample Preparation:

- Accurately weigh approximately 1 mg of the compound.
- Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. The use of a solvent mixture ensures complete dissolution.
- Further dilute as necessary to fall within the linear range of the detector.

- Chromatographic Conditions:

- Mobile Phase A: Water with 0.1% Formic Acid (The acid improves peak shape for amine-containing compounds).
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 5-10 μ L.
- Detector Wavelength: ~254 nm (A common wavelength for aromatic/heterocyclic systems).
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: 5% to 95% B (This gradient ensures elution of both polar and non-polar impurities).
 - 15-17 min: Hold at 95% B (To wash the column).
 - 17-18 min: 95% to 5% B (Return to initial conditions).
 - 18-20 min: Hold at 5% B (Column re-equilibration).
- Data Analysis:
 - Integrate all peaks in the chromatogram.

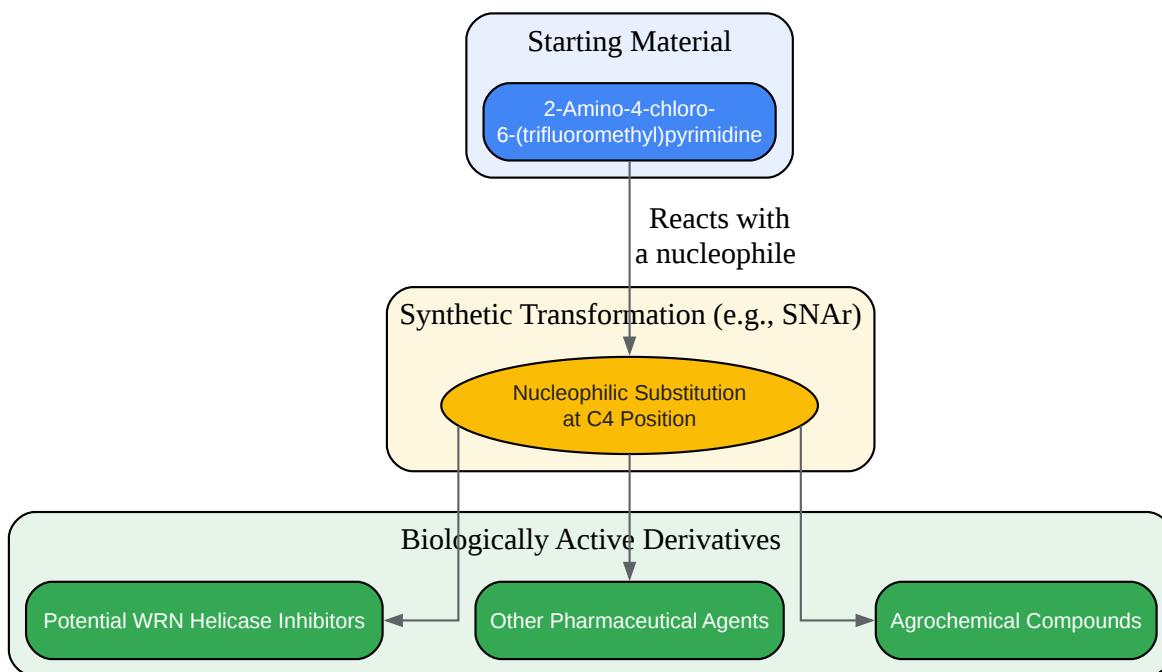
- Calculate the area percentage of the main peak corresponding to the product. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

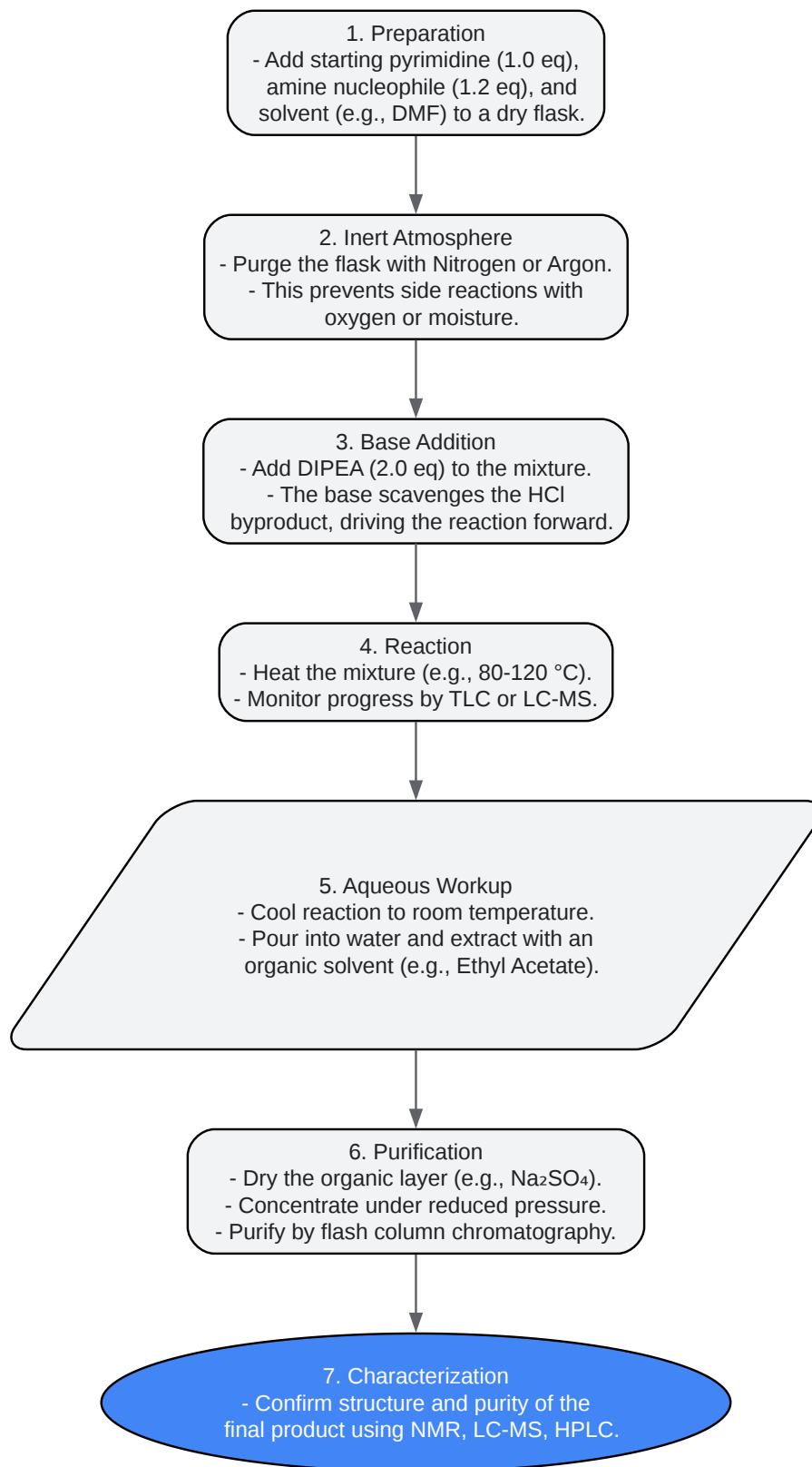
This self-validating system ensures that the reported purity is based on the relative UV absorption of all components present in the sample at the chosen wavelength.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The information below is synthesized from safety data sheets (SDS) for structurally related compounds, as a specific SDS for this exact CAS number was not found in the search results. Researchers must always consult the specific SDS provided by the supplier before use.

Hazard Category	GHS Classification (Anticipated)	Precautionary Statements (Anticipated)
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.	P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. ^{[8][9]}
Skin Irritation	Causes skin irritation.	P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. ^{[9][10]}
Eye Irritation	Causes serious eye irritation.	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. ^{[8][10]}
Respiratory	May cause respiratory irritation.	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. ^{[9][10]}


Recommended Handling and Storage:


- Engineering Controls: Use only under a chemical fume hood to minimize inhalation risk. Ensure eyewash stations and safety showers are readily accessible.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Relevance in Synthetic Chemistry & Drug Development

2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine is primarily used as a scaffold or intermediate in the synthesis of more complex molecules.^[11] Its utility stems from the differential reactivity of its functional groups. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, while the amino group can be a site for acylation, alkylation, or participation in condensation reactions.

This compound and its derivatives are being explored as potential antiproliferative agents, specifically as inhibitors of Werner (WRN) helicase, which is a target in certain types of cancer.
^[12]^[13]

[Click to download full resolution via product page](#)

Caption: Workflow for a typical SNAr reaction.

Methodology:

- Reaction Setup: To a dry round-bottom flask, add **2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine** (1.0 eq), the desired primary amine (1.2 eq), and the chosen solvent (e.g., DMF).
- Inerting: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as many organic reactions are sensitive to air and moisture.
- Base Addition: Add the tertiary amine base (e.g., DIPEA, 2.0 eq) to the reaction mixture. The base acts as a scavenger for the hydrochloric acid (HCl) that is generated during the reaction, preventing it from protonating the reactants and stopping the reaction.
- Heating and Monitoring: Heat the reaction mixture to a temperature between 80-120 °C. The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into water and extract the product into an organic solvent such as ethyl acetate (3x). The water wash removes the DMF solvent and salt byproducts.
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
- Analysis: The final, purified product should be characterized by NMR and Mass Spectrometry to confirm its structure, and its purity should be assessed by HPLC.

References

- This reference is a placeholder for a specific supplier's data sheet which would be consulted in a real-world scenario.
- Arabian Journal of Chemistry. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.
- PubChem. 2-Amino-4-chloro-6-methylpyrimidine.
- PrepChem.com. Synthesis of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine.
- Autech Industry Co.,Limited. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2.

- Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Alzchem Group. 2-Amino-4-chloro-6-methylpyrimidine.
- PubMed. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
- ResearchGate. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents.
- AccelaChem. 2-Chloro-5-(trifluoromethyl)pyrimidine.
- ResearchGate. ^1H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a.
- Georganics. 2-Amino-4-(trifluoromethyl)pyrimidine - High purity.
- Google Patents. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- The Journal of Organic Chemistry. 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive ^{19}F NMR Probe for Hg(II)-mediated Base Pairing.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Hyma Synthesis Pvt. Ltd. Company Profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine [cymitquimica.com]
- 6. 2-AMINO-4-CHLORO-6-TRIFLUOROMETHYL-PYRIMIDINE | 16097-60-2 [chemicalbook.com]
- 7. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. 2-Amino-4-(trifluoromethyl)pyrimidine - High purity | EN [georganics.sk]
- 11. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 12. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b095928#2-amino-4-chloro-6-trifluoromethyl-pyrimidine-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com